molecular formula C21H14N2O6 B607414 FAM hydrazide 6-isomer CAS No. 2183440-65-3

FAM hydrazide 6-isomer

Cat. No. B607414
M. Wt: 390.35
InChI Key: IEXMMCATQIRAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FAM hydrazide, 6-isomer is a hydrazide derivative of fluorescein (FAM). FAM is a xanthene dye, a parent of fluorescein dye series . This compound is primarily used for the labeling of carbonyl compounds, including aldehydes and ketones .


Synthesis Analysis

The synthesis of FAM hydrazide, 6-isomer involves the use of an activated N-hydroxysuccinimide ester of fluorescein (FAM), which is a pure 6-isomer .


Molecular Structure Analysis

The molecular weight of FAM hydrazide, 6-isomer is 426.81 . Its molecular formula is C21H15N2ClO6 . The SMILES representation of the molecule is O=C(C1=CC(C2(C3=C(OC4=C2C=CC(O)=C4)C=C(O)C=C3)O5)=C(C=C1)C5=O)NN.[H]Cl .


Chemical Reactions Analysis

FAM hydrazide, 6-isomer is a carbonyl reactive fluorescein (FAM) derivative . It can be used for the labeling of carbonyl compounds, aldehydes, and ketones .


Physical And Chemical Properties Analysis

FAM hydrazide, 6-isomer is a yellow/orange solid . It has good solubility in DMF, DMSO, and alcohols . The compound has an excitation/absorption maximum at 492 nm and an emission maximum at 522 nm .

Scientific Research Applications

DNA Sequencing

FAM hydrazide 6-isomer has been utilized in "click chemistry" to construct fluorescent oligonucleotides, significantly aiding DNA sequencing. The process involves a 1,3-dipolar cycloaddition between alkynyl 6-carboxyfluorescein (FAM) and azido-labeled single-stranded DNA, producing FAM-labeled ssDNA. This labeled ssDNA is then effectively used as a primer for DNA sequencing, achieving single-base resolution in capillary electrophoresis DNA sequencers with laser-induced fluorescence detection (Seo et al., 2003).

Fluorescence-Aided Molecule Sorting

FAM hydrazide 6-isomer plays a role in fluorescence-aided molecule sorting (FAMS). By labeling biomolecules with fluorophores that serve as donor-acceptor pairs for Förster resonance energy transfer and using alternating-laser excitation, FAMS enables simultaneous analysis of biomolecular structure and interactions at the single-molecule level. This technique is beneficial for equilibrium and kinetic analysis of macromolecule-ligand interactions (Kapanidis et al., 2004).

Analysis of Molecular Receptors and Catenanes

Research indicates that under certain conditions, combinations of hydrazide monomers can self-assemble into [2]-catenanes. These catenanes exhibit high selectivity and have unique core structures, which are significant for understanding molecular receptors and the formation of catenanes. This understanding is vital for the development of molecular machinery and nanostructures (Chung et al., 2012).

Corrosion Inhibition Studies

FAM hydrazide 6-isomer derivatives have been studied for their role in corrosion inhibition. The efficiency of these compounds as inhibitors for mild steel corrosion in acidic environments was analyzed. Their behavior under various conditions provides insights into the mechanisms of corrosion inhibition, which is valuable in materials science and engineering applications (Quraishi & Ansari, 2003).

Structural Insights in Peptide Analysis

In peptide research, unprotected peptide isocyanates were macrocyclized using hydrazides of dicarboxylic acids. This process allowed for the modulation of biochemical properties of macrocyclic peptides. Such methodologies are crucial in peptide therapeutics and drug design, providing a platform for developing new peptide-based drugs (Vinogradov et al., 2016).

Safety And Hazards

FAM hydrazide, 6-isomer is intended for research use only. It is not for human or veterinary use .

properties

IUPAC Name

4-(hydrazinecarbonyl)-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O6/c22-23-20(26)10-1-4-13(21(27)28)16(7-10)19-14-5-2-11(24)8-17(14)29-18-9-12(25)3-6-15(18)19/h1-9,24H,22H2,(H,23,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXMMCATQIRAQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FAM hydrazide 6-isomer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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